molecular formula C15H19FN4O2 B6455209 tert-butyl N-({1-[(2-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)carbamate CAS No. 2549013-24-1

tert-butyl N-({1-[(2-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)carbamate

Cat. No.: B6455209
CAS No.: 2549013-24-1
M. Wt: 306.34 g/mol
InChI Key: FGWNRHNKRMLOPG-UHFFFAOYSA-N
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Description

tert-butyl N-({1-[(2-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)carbamate features a 1,2,3-triazole core substituted at the 1-position with a 2-fluorobenzyl group and at the 4-position with a methyl group linked to a tert-butyl carbamate. This structural motif is common in medicinal chemistry and materials science due to the triazole's stability, synthetic accessibility via copper-catalyzed azide-alkyne cycloaddition (CuAAC) , and the tert-butyl carbamate’s role as a protective group for amines .

Properties

IUPAC Name

tert-butyl N-[[1-[(2-fluorophenyl)methyl]triazol-4-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN4O2/c1-15(2,3)22-14(21)17-8-12-10-20(19-18-12)9-11-6-4-5-7-13(11)16/h4-7,10H,8-9H2,1-3H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGWNRHNKRMLOPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CN(N=N1)CC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-butyl N-({1-[(2-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)carbamate typically involves the following steps:

    Formation of the triazole ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Introduction of the 2-fluorophenylmethyl group: This step involves the alkylation of the triazole ring with a 2-fluorobenzyl halide.

    Attachment of the tert-butyl carbamate group: This is usually done by reacting the intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

Tert-butyl N-({1-[(2-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the triazole ring or the fluorophenyl group.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Tert-butyl N-({1-[(2-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)carbamate has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders or cancer.

    Organic Synthesis:

    Biological Studies: The compound can be used in studies investigating the biological activity of triazole-containing molecules, including their interactions with enzymes and receptors.

Mechanism of Action

The mechanism of action of tert-butyl N-({1-[(2-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below highlights key analogs and their distinguishing features:

Compound Name Substituents (1-Position) Substituents (4-Position) Key Properties/Applications References
Target Compound 2-Fluorobenzyl Methyl-tert-butyl carbamate Enhanced metabolic stability; potential for bioactivity due to fluorine’s electronic effects.
[(1R,2R)-2-[[2-[1-{3-(Cinnamoylcarbamoyl)benzyl}-1H-1,2,3-triazol-5-yl]ethyl(methyl)amino]cyclohexyl]carbamate (17i)]( Cinnamoylcarbamoyl benzyl Ethyl-methylamino-cyclohexyl carbamate Demonstrated polar interactions via cinnamoyl group; used in peptidomimetic studies.
[(1R,2R)-2-[{1-(2-Hydroxybenzyl)-1H-1,2,3-triazol-4-yl}methylamino]cyclohexyl]carbamate (19b)]( 2-Hydroxybenzyl Methylamino-cyclohexyl carbamate Increased polarity and hydrogen-bonding capacity due to hydroxyl group; explored in drug delivery systems.
tert-butyl N-{[1-(pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}carbamate Pyrrolidin-3-yl Methyl-tert-butyl carbamate Amine-rich structure enables conjugation with biomolecules; applied in glycocluster synthesis .
tert-butyl N-({1-[3-(hydroxymethyl)phenyl]-1H-1,2,3-triazol-4-yl}methyl)carbamate 3-Hydroxymethylphenyl Methyl-tert-butyl carbamate Hydroxymethyl group enhances solubility; used in polymer and dendrimer synthesis .
(R)-1-((1-(2-Methylbenzyl)-1H-1,2,3-triazol-4-yl)methyl)-1,10b-dihydropyrimido[2,1-a]isoindole-2,6-dione 2-Methylbenzyl Methyl-pyrimidoisoindole-dione Methylbenzyl provides steric bulk; fused heterocycle suggests CNS-targeting potential .

Physicochemical Properties

  • Melting Points: Target Compound: Not reported, but fluorinated analogs typically exhibit higher melting points (e.g., 199–200°C for fluorinated triazoles vs. 133–135°C for non-fluorinated derivatives ). 19b: White amorphous solid with solubility in DMSO, critical for biological assays .
  • Stability : The tert-butyl carbamate group in the target compound improves stability under acidic conditions compared to unprotected amines .

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